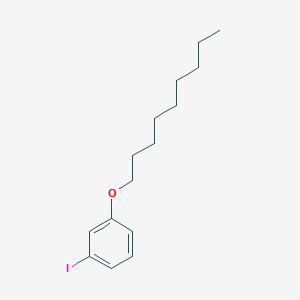
1-Iodo-3-(nonyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(nonyloxy)benzene is an organic compound with the molecular formula C15H23IO. It consists of a benzene ring substituted with an iodine atom and a nonyloxy group. This compound is part of the broader class of iodobenzenes, which are known for their utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(nonyloxy)benzene can be synthesized through several methods, including:
Iodination of 3-(nonyloxy)benzene: This method involves the direct iodination of 3-(nonyloxy)benzene using iodine and an oxidizing agent such as nitric acid or a halogenating agent like N-iodosuccinimide (NIS) under mild conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 3-(nonyloxy)benzene with an iodoarene under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient methods such as the Suzuki-Miyaura coupling due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(nonyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The nonyloxy group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzenes can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-Iodo-3-(nonyloxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: It can be used in the preparation of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Mechanism of Action
The mechanism of action of 1-iodo-3-(nonyloxy)benzene primarily involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to transition metals, facilitating various coupling reactions. The nonyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Iodobenzene: A simpler aryl iodide with a single iodine atom attached to a benzene ring.
3-Iodoanisole: Similar to 1-iodo-3-(nonyloxy)benzene but with a methoxy group instead of a nonyloxy group.
1-Iodo-4-nitrobenzene: Contains a nitro group, making it more reactive towards nucleophiles.
Uniqueness: this compound is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for forming organized structures in materials science .
Properties
IUPAC Name |
1-iodo-3-nonoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IO/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQCGIWPJMRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865238.png)
![4-[(2,3-Dihydro-1H-indol-1-ylcarbonyl)amino]benzoic acid](/img/structure/B7865240.png)
![(2S)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7865253.png)
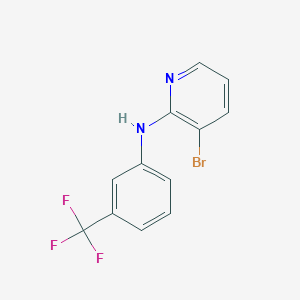
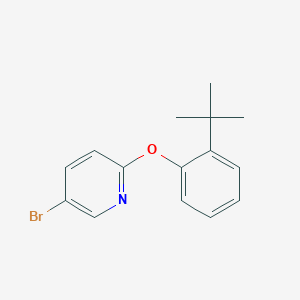
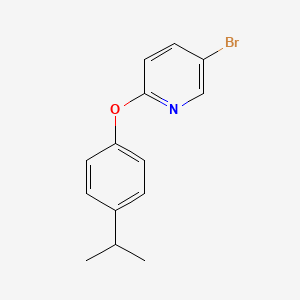
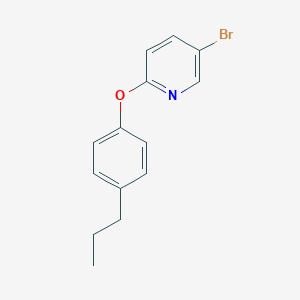
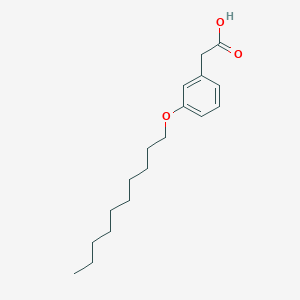
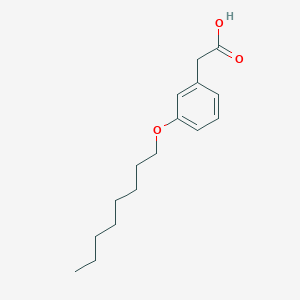
methylamine](/img/structure/B7865297.png)
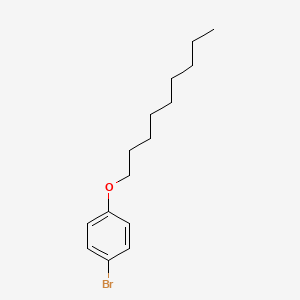

![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
amino)acetate](/img/structure/B7865345.png)
